REACTION_CXSMILES
|
O1[CH:6]=[CH:5][C:4](=[O:7])[CH:3]=[CH:2]1.[C:8]([O:12][C:13](=[O:16])[NH:14][NH2:15])([CH3:11])([CH3:10])[CH3:9]>C(O)C>[C:8]([O:12][C:13]([NH:14][N:15]1[CH:6]=[CH:5][C:4](=[O:7])[CH:3]=[CH:2]1)=[O:16])([CH3:11])([CH3:10])[CH3:9]
|
Name
|
|
Quantity
|
1 g
|
Type
|
reactant
|
Smiles
|
O1C=CC(C=C1)=O
|
Name
|
|
Quantity
|
1.32 g
|
Type
|
reactant
|
Smiles
|
C(C)(C)(C)OC(NN)=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
to distil from the mixture
|
Type
|
CUSTOM
|
Details
|
the residue was chromatographed on silica gel 60
|
Type
|
WASH
|
Details
|
eluting with ethanol, dichloromethane (1:19)
|
Name
|
|
Type
|
product
|
Smiles
|
C(C)(C)(C)OC(=O)NN1C=CC(C=C1)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.16 g | |
YIELD: PERCENTYIELD | 50% | |
YIELD: CALCULATEDPERCENTYIELD | 55.2% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |